molecular formula C25H27N5O B11569812 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide

Cat. No.: B11569812
M. Wt: 413.5 g/mol
InChI Key: YPRQXDNKJQTMFJ-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-amino-4-methylbenzoic acid, followed by cyclization to form the benzotriazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the stability of intermediates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The benzotriazole ring can interact with metal ions, influencing various biochemical pathways. Additionally, the diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide stands out due to its unique combination of a benzotriazole core and diethylamino group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability, fluorescence, and solubility .

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C25H27N5O/c1-5-29(6-2)20-11-13-21(14-12-20)30-27-23-15-18(4)22(16-24(23)28-30)26-25(31)19-9-7-17(3)8-10-19/h7-16H,5-6H2,1-4H3,(H,26,31)

InChI Key

YPRQXDNKJQTMFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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